molecular formula C11H8N2O B1415681 (5-Phenylisoxazol-3-yl)acetonitrile CAS No. 35221-98-8

(5-Phenylisoxazol-3-yl)acetonitrile

Cat. No. B1415681
CAS RN: 35221-98-8
M. Wt: 184.19 g/mol
InChI Key: BICUKMIASXFMGG-UHFFFAOYSA-N
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Description

“(5-Phenylisoxazol-3-yl)acetonitrile” is a chemical compound with the CAS Number: 35221-98-8 . It has a molecular weight of 184.2 and is typically in solid form . The compound contains a total of 23 bonds, including 15 non-H bonds, 12 multiple bonds, 2 rotatable bonds, 1 triple bond, 11 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nitrile (aliphatic), and 1 Isoxazole .


Molecular Structure Analysis

The molecular structure of “(5-Phenylisoxazol-3-yl)acetonitrile” is represented by the Inchi Code: 1S/C11H8N2O/c12-7-6-10-8-11(14-13-10)9-4-2-1-3-5-9/h1-5,8H,6H2 . This indicates that the compound is composed of 11 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom .


Physical And Chemical Properties Analysis

“(5-Phenylisoxazol-3-yl)acetonitrile” is a solid compound . It has a molecular weight of 184.2 .

Scientific Research Applications

  • Green Synthesis of Heterocyclic Compounds : A study by Altug et al. (2014) describes a green chemistry approach for synthesizing 5-aminoisoxazoles, including compounds related to (5-Phenylisoxazol-3-yl)acetonitrile. These compounds showed notable cytotoxic properties against various cancer cell lines, highlighting their potential in cancer research (Altug et al., 2014).

  • Nuclear Fluorination Studies : Stephens and Blake (2004) conducted research on the nuclear fluorination of a series of diarylisoxazoles, which could include derivatives of (5-Phenylisoxazol-3-yl)acetonitrile. This study provides insights into the reactivity and potential applications of fluorinated isoxazoles in chemical synthesis (Stephens & Blake, 2004).

  • Synthesis of Isoxazole Derivatives : Iwai and Nakamura (1966) explored the reaction of acetylenic nitriles and esters with hydroxylamine under various conditions, leading to the synthesis of isoxazole derivatives including 3-amino-5-phenylisoxazole, which is closely related to (5-Phenylisoxazol-3-yl)acetonitrile. This study adds to the understanding of the synthesis pathways for such compounds (Iwai & Nakamura, 1966).

  • Anti-Tumor Activities of Heterocyclic Derivatives : Wardakhan et al. (2011) researched the synthesis and anti-tumor evaluation of heterocyclic derivatives, including those derived from compounds similar to (5-Phenylisoxazol-3-yl)acetonitrile. This study provides valuable information about the potential application of these compounds in anti-cancer treatments (Wardakhan et al., 2011).

  • Photophysical Characterization and Ion Recognition : Esteves et al. (2016) synthesized novel fluorescent diarylimidazolyl-phenylalanines and evaluated them as fluorimetric chemosensors for ion recognition. This research, involving acetonitrile as a solvent, demonstrates the potential use of similar isoxazole derivatives in the development of chemosensory materials (Esteves, Raposo, & Costa, 2016).

  • Pharmacokinetic Studies : Chae et al. (2010) developed a method for quantifying a novel drug candidate in rat plasma, which involves acetonitrile in the process. This study highlights the importance of understanding the pharmacokinetics of novel compounds, including those related to (5-Phenylisoxazol-3-yl)acetonitrile (Chae et al., 2010).

  • Synthesis of Pyranones and Pyridones : Bondock, Tarhoni, and Fadda (2014) conducted research on the synthesis of pyranones, pyridones, and other derivatives using enaminonitrile, which may include compounds structurally related to (5-Phenylisoxazol-3-yl)acetonitrile. Such research contributes to the understanding of the synthesis of complex heterocyclic compounds (Bondock, Tarhoni, & Fadda, 2014).

Safety And Hazards

The safety data sheet for “(5-Phenylisoxazol-3-yl)acetonitrile” indicates that it is harmful if swallowed and can cause skin and eye irritation . It may also cause respiratory irritation . The compound should be handled with care, and protective measures such as wearing protective gloves, clothing, and eye/face protection should be taken . It should be used only outdoors or in a well-ventilated area .

Future Directions

The future directions for “(5-Phenylisoxazol-3-yl)acetonitrile” and similar compounds could involve the development of new eco-friendly synthetic strategies . Given the drawbacks of metal-catalyzed reactions, there is a need for alternate metal-free synthetic routes . This could potentially lead to more efficient and sustainable methods for synthesizing isoxazole compounds .

properties

IUPAC Name

2-(5-phenyl-1,2-oxazol-3-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O/c12-7-6-10-8-11(14-13-10)9-4-2-1-3-5-9/h1-5,8H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BICUKMIASXFMGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90652794
Record name (5-Phenyl-1,2-oxazol-3-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90652794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Phenylisoxazol-3-yl)acetonitrile

CAS RN

35221-98-8
Record name (5-Phenyl-1,2-oxazol-3-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90652794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of (5-phenylisoxazol-3-yl)methyl methanesulfonate (example 33d) (261 mg, 1.03 mmol) in anhydrous DMSO (8 mL) was added NaCN (252 mg, 5.15 mmol). The reaction mixture was heated at 80° C. under N2 for 15 hours, then diluted with EtOAc and washed with H2O (5×). The combined organic layers were dried over MgSO4, filtered and concentrated to yield a yellow solid (209 mg, 40%). 1H NMR (DMSO-d6, 400 MHz): 4.30 (s, 2H), 7.12 (s, 1H), 7.55-7.57 (m, 3H), 7.89-7.92 (m, 2H).
Quantity
261 mg
Type
reactant
Reaction Step One
Name
Quantity
252 mg
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Yield
40%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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